4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide
Description
Properties
CAS No. |
159968-52-2 |
|---|---|
Molecular Formula |
C12H19N3O2S |
Molecular Weight |
269.37 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H19N3O2S/c13-18(16,17)12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2,(H2,13,16,17) |
InChI Key |
FQMAIALCZUIJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination to Form the Diazepane-Linked Intermediate
One common route starts with the reaction of a benzaldehyde derivative, such as 3-nitrobenzaldehyde or 4-formylbenzene sulfonamide, with 1,4-diazepane or its substituted analogs. This step involves the formation of an imine intermediate followed by reduction to yield the corresponding amine.
- The aldehyde and 1,4-diazepane are stirred in a suitable solvent (e.g., methanol or dichloromethane/methanol mixture) under an inert atmosphere.
- After imine formation (typically 18 hours at room temperature), a reducing agent such as sodium borohydride (NaBH4) is added portionwise at low temperature (0 °C).
- The mixture is then warmed to room temperature and stirred for an additional 2 hours.
- The reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane).
- The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
- Purification is achieved by silica gel column chromatography using hexanes/ethyl acetate mixtures as eluents.
This method yields the intermediate amine bearing the 1,4-diazepane linked to the benzyl moiety.
Sulfonylation to Introduce the Benzene-1-sulfonamide Group
The intermediate amine is then reacted with an appropriate sulfonyl chloride to form the sulfonamide linkage:
- The amine is dissolved in dichloromethane (DCM) and treated with triethylamine (TEA) as a base.
- A substituted benzene sulfonyl chloride (e.g., benzene-1-sulfonyl chloride) is added dropwise at low temperature.
- The reaction mixture is stirred at room temperature until completion.
- The crude product is washed, dried, and purified by column chromatography.
- In some protocols, the sulfonamide is converted to its hydrochloride salt by treatment with isopropanol hydrochloride (IPA.HCl), improving stability and yield.
This step efficiently yields the target compound, 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide, with good isolated yields (typically above 70%).
Representative Synthetic Scheme
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-formylbenzene sulfonamide + 1,4-diazepane | MeOH, rt, 18 h; NaBH4, 0 °C to rt, 2 h | 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-amine intermediate | ~80 |
| 2 | Intermediate amine + benzene-1-sulfonyl chloride + TEA | DCM, 0 °C to rt, several hours | This compound | 70–85 |
Research Findings and Analytical Data
Nuclear Magnetic Resonance (NMR): The ^1H NMR spectrum typically shows signals corresponding to the methylene bridge (-CH2-) linking the diazepane ring to the benzene sulfonamide, aromatic protons of the benzene ring, and characteristic multiplets for the diazepane methylene protons.
Infrared Spectroscopy (IR): Key absorption bands include N-H stretching around 3300 cm⁻¹, sulfonamide S=O stretches near 1150 cm⁻¹ and 1350 cm⁻¹, and aromatic C-H stretches.
Mass Spectrometry (MS): Molecular ion peaks corresponding to the protonated molecular ion (M+H)+ confirm the molecular weight consistent with the formula C13H19N3O2S for the parent compound.
Purity and Yield: Column chromatography purification yields products with high purity, and isolated yields range from 70% to 85%, demonstrating the efficiency of the synthetic route.
Comparative Perspectives from Literature
The reductive amination method using sodium borohydride is a mild and efficient approach, avoiding harsher reducing agents and allowing good functional group tolerance.
Alternative reduction methods include iron powder with ammonium chloride or ammonium formate, which have also been reported for related diazepane sulfonamide derivatives, providing good yields and operational simplicity.
The sulfonylation step is generally performed under mild conditions with triethylamine as a base, ensuring selective sulfonamide formation without side reactions.
Some studies report the formation of hydrochloride salts of the final compounds to improve solubility and stability, which is beneficial for biological evaluation.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Aldehyde source | 3-nitrobenzaldehyde or 4-formylbenzene sulfonamide | Starting material for imine formation |
| Diazepane derivative | 1,4-diazepane or substituted analogs | Nucleophile for reductive amination |
| Solvent for reductive amination | Methanol or MeOH/DCM mixture | Ensures solubility and reaction efficiency |
| Reducing agent | Sodium borohydride (NaBH4) or iron powder with ammonium salts | Mild and effective reduction |
| Base for sulfonylation | Triethylamine (TEA) | Neutralizes HCl formed |
| Sulfonyl chloride | Benzene-1-sulfonyl chloride or substituted variants | Provides sulfonamide functionality |
| Purification | Silica gel chromatography | Hexanes/ethyl acetate mixtures |
| Salt formation | IPA.HCl for hydrochloride salts | Enhances stability and handling |
Chemical Reactions Analysis
4-Sulfamido-benzyl-1,4-diazacycloheptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Sulfamido-benzyl-1,4-diazacycloheptane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical structure.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-sulfamido-benzyl-1,4-diazacycloheptane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the diazacycloheptane ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Piperazine vs. Diazepane Derivatives
The diazepane ring introduces distinct steric and electronic effects compared to its six-membered piperazine counterparts. Key analogs from include:
| Compound ID | Name | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|---|---|
| 20 (Target) | 4-(1,4-Diazepan-1-yl)benzenesulfonamide | C₁₂H₁₇N₃O₂S | 267.35 | 78 | 215–217 | Diazepane (7-membered ring) |
| 18 | 4-(Piperazin-1-yl)benzenesulfonamide | C₁₀H₁₅N₃O₂S | 253.31 | 91 | 210–211 | Piperazine (6-membered ring) |
| 19 | 3-Fluoro-4-(piperazin-1-yl)benzenesulfonamide | C₁₀H₁₄FN₃O₂S | 283.30 | N/A | 231–233 | Piperazine + 3-Fluoro substituent |
| 21 | 4-(1,4-Diazepan-1-yl)-3-fluorobenzenesulfonamide | C₁₂H₁₆FN₃O₂S | 285.34 | 84 | 240–243 | Diazepane + 3-Fluoro substituent |
Key Observations :
- Ring Size : The diazepane ring in Compound 20 increases molecular weight by ~14 g/mol compared to piperazine derivatives (e.g., Compound 18). This may enhance lipophilicity and membrane permeability.
- Melting Points : Fluorinated analogs (Compounds 19 and 21) exhibit higher melting points (231–243°C) due to fluorine’s electronegativity, which strengthens intermolecular interactions .
- Synthetic Yields : Piperazine derivatives (e.g., Compound 18, 91% yield) are synthesized more efficiently than diazepane analogs, possibly due to the higher reactivity of piperazine in nucleophilic substitutions .
Substituted Derivatives ()
describes N-substituted phenyl derivatives with a diazepane-methyl group. While structurally distinct from the target compound, these analogs highlight the impact of substituents on physicochemical properties:
| Compound ID | Name | Molecular Formula | Molecular Weight | Yield (g) | Key Substituent |
|---|---|---|---|---|---|
| 10c | N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide | C₁₈H₂₂ClN₃O₂S | 379.90 | 0.011 | 4-Chloro substituent |
| 10d | N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide | C₁₉H₂₅N₃O₂S | 359.49 | 0.012 | 4-Methyl substituent |
| 10e | N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methoxybenzenesulfonamide | C₁₉H₂₅N₃O₃S | 375.49 | 0.052 | 4-Methoxy substituent |
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in 10c) reduce yields compared to electron-donating groups (e.g., 4-methoxy in 10e), likely due to steric hindrance or altered reactivity .
Research Implications
The diazepane-methyl motif in 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide offers a balance between conformational flexibility and steric bulk, which may optimize interactions with biological targets such as carbonic anhydrases or kinase enzymes . Fluorinated analogs (e.g., Compound 21) warrant further exploration for enhanced metabolic stability and target affinity.
Biological Activity
4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a diazepane ring, which may contribute to its pharmacological properties. Understanding the biological activity of this compound involves exploring its antimicrobial, cardiovascular, and potential therapeutic effects.
The molecular formula of this compound is with a molecular weight of approximately 273.36 g/mol. The structure features a benzene ring substituted with a sulfonamide group and a diazepane moiety, which may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. A study involving various sulfonamide derivatives demonstrated that compounds with similar structures could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives like 4-methyl-N-(2-nitrophenyl) benzene sulfonamide showed promising activity against E. coli and B. subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 150 µg/mL .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-Methyl-N-(2-nitrophenyl) benzene sulfonamide | E. coli | 50 |
| B. subtilis | 100 | |
| B. linen | 150 |
Cardiovascular Effects
The cardiovascular effects of sulfonamides have been explored in various studies. For example, a study focusing on the perfusion pressure in isolated rat hearts found that certain benzenesulfonamides could decrease coronary resistance and perfusion pressure significantly . This suggests that compounds like this compound may have potential as cardiovascular agents.
Case Study: Perfusion Pressure Analysis
In an experimental setup using isolated rat hearts, the administration of 4-(2-aminoethyl)-benzenesulfonamide resulted in a notable reduction in perfusion pressure compared to control conditions. This effect was attributed to the compound's interaction with calcium channels, indicating a possible mechanism for its action in cardiovascular modulation .
Mechanistic Studies
Computational docking studies have been employed to predict the binding affinity of sulfonamides to various biological targets. For instance, docking studies indicated that some derivatives exhibited strong binding affinities to dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . The binding free energies were calculated to assess their potential as antibacterial agents.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic viability. Theoretical models suggest varying absorption and distribution characteristics based on structural modifications within the sulfonamide class . Parameters such as permeability across cellular membranes can significantly influence the compound's efficacy.
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High |
| Metabolism | Hepatic |
| Excretion | Renal |
Q & A
Q. What are the established synthetic routes for 4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution of a fluorinated benzenesulfonamide precursor with 1,4-diazepane (homopiperazine). Key steps include:
- Starting Materials : 4-Fluorobenzenesulfonamide or 3,4-difluorobenzenesulfonamide reacted with homopiperazine in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C for 18–24 hours .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or recrystallization to achieve >95% purity .
- Optimization Strategies :
- Increasing homopiperazine molar excess (1.5–2.0 equivalents) improves yields to 78–84% .
- Microwave-assisted synthesis reduces reaction time by 50% while maintaining yields >75% .
Q. Example Data from Studies :
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Fluorobenzenesulfonamide | Homopiperazine | DMF | 80 | 24 | 78 |
| 3,4-Difluorobenzenesulfonamide | Homopiperazine | DMSO | 100 | 18 | 84 |
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic and analytical techniques :
- ¹H NMR : Characteristic peaks for the diazepane ring (δ 1.58–2.86 ppm, multiplet, 11H) and sulfonamide NH (δ 10.28 ppm, singlet) in DMSO-d₆ .
- IR Spectroscopy : N–H stretching (3387 cm⁻¹) and S=O vibrations (1151–1346 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 376.3 (M+H)⁺ .
- Melting Point Analysis : Reported range 215–217°C for pure samples .
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: The compound is explored for:
- Enzyme Inhibition : Potent inhibition of Mycobacterium tuberculosis β-carbonic anhydrase (Ki < 100 nM) via sulfonamide-Zn²⁺ coordination in the active site .
- Structure-Activity Relationship (SAR) Studies : Derivatives with substituents (e.g., Cl, OMe, F) are synthesized to optimize binding affinity .
- Biological Probes : Used to study ion channel modulation or G-protein-coupled receptor interactions due to its conformational flexibility .
Advanced Research Questions
Q. How can contradictions in reported spectral data (e.g., NMR shifts, melting points) be resolved?
Methodological Answer: Contradictions may arise from:
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Validate using standardized solvent systems .
- Impurity Profiles : Use HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradients) to detect byproducts; repurify via recrystallization .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to confirm melting point consistency and polymorphic forms .
Q. What computational approaches are suitable for modeling this compound’s interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. B3LYP/6-31G(d) basis sets are recommended for sulfonamide systems .
- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase, focusing on sulfonamide-Zn²⁺ coordination and π-stacking with hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess stability of protein-ligand complexes .
Q. What strategies improve the solubility and bioavailability of this sulfonamide derivative?
Methodological Answer:
- Salt Formation : Hydrochloride salts (e.g., 10c–10e derivatives) enhance aqueous solubility by 3–5× compared to free bases .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the diazepane nitrogen, improving membrane permeability .
- Co-crystallization : Use co-formers like succinic acid to modify crystal packing and dissolution rates .
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents at the benzene ring (e.g., 4-Cl, 4-OMe) or diazepane ring (e.g., methyl, ethyl groups) .
- Biological Assays : Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays .
- Statistical Modeling : Apply multivariate regression (e.g., Hansch analysis) to correlate logP, molar refractivity, and IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
